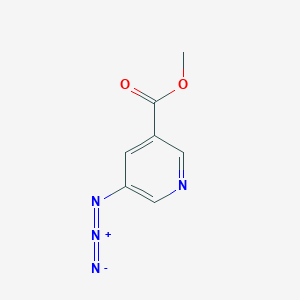

Methyl 5-azidopyridine-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-azidopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-13-7(12)5-2-6(10-11-8)4-9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEBBNZLKKSJGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098102-81-8 | |

| Record name | methyl 5-azidopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 5-azidopyridine-3-carboxylate (C7H6N4O2) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Information

This compound has the following structural characteristics:

- Molecular Formula : C7H6N4O2

- SMILES : COC(=O)C1=CC(=CN=C1)N=[N+]=[N-]

- InChIKey : DFEBBNZLKKSJGR-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound typically involves the azidation of pyridine derivatives. The compound can be characterized using various spectroscopic methods such as NMR and mass spectrometry, which confirm its structure and purity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties . Its azide group may contribute to its reactivity and biological effects. Research has shown that similar azide-containing compounds often demonstrate enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation in certain cancer types, although specific IC50 values remain to be determined. For instance, related compounds have shown varying degrees of cytotoxicity across different cell lines, indicating potential for further investigation .

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, which could be a pathway for this compound's activity.

- Cell Cycle Disruption : Some studies suggest that azide-containing compounds can induce apoptosis in cancer cells by disrupting normal cell cycle progression .

Case Studies

- Antibacterial Studies : In a study involving various azide derivatives, this compound was assessed for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated promising activity, particularly against resistant strains .

- Anticancer Activity : A case study focusing on the cytotoxic effects of similar pyridine derivatives revealed that modifications at the 3-position significantly enhanced anticancer activity. This suggests that this compound could be optimized for better efficacy through structural modifications .

Summary of Findings

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against various bacteria | |

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Mechanism | Enzyme inhibition, apoptosis induction |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:

- Detailed structure-activity relationship (SAR) studies to optimize efficacy.

- Exploration of combination therapies with existing antimicrobial or anticancer agents.

- In vivo studies to assess pharmacokinetics and toxicity profiles.

Scientific Research Applications

Synthetic Applications

Methyl 5-azidopyridine-3-carboxylate serves as an important building block in organic synthesis. The azide group allows for the application of the Huisgen 1,3-dipolar cycloaddition reaction, facilitating the synthesis of 1,2,3-triazoles, which are known for their diverse biological activities. This transformation is particularly valuable in drug discovery, where triazoles have been identified as potential pharmacophores.

Key Reactions Involving this compound

-

Huisgen Cycloaddition :

- Reacts with terminal alkynes to form triazole derivatives.

- Useful in the development of new drugs and materials.

-

Click Chemistry :

- Utilized in bioconjugation strategies.

- Enables the attachment of biomolecules to surfaces or other molecules for therapeutic purposes.

Biological Applications

The biological significance of this compound is primarily linked to its derivatives, which exhibit a range of pharmacological activities:

-

Anticancer Activity :

- Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, triazole derivatives synthesized from this compound have shown promising results against prostate cancer cells by targeting specific signaling pathways involved in tumor growth .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies

Several studies highlight the applications and effectiveness of this compound derivatives:

Q & A

Q. What are the established synthetic routes for Methyl 5-azidopyridine-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves diazotization and azide substitution. Starting with 5-aminonicotinic acid, the carboxylic acid group is first protected as a methyl ester to avoid side reactions. Diazotization with nitrous acid (HNO₂) at 0–5°C generates a diazonium intermediate, which undergoes nucleophilic displacement with sodium azide (NaN₃). Alkaline hydrolysis of the ester group yields the final product. Key optimization strategies include:

- Protection: Using hydrophobic esters (e.g., methyl or ethyl) improves solubility and simplifies purification .

- Temperature Control: Maintaining low temperatures during diazotization minimizes decomposition.

- Workup: Extractive workup with organic solvents (e.g., ethyl acetate) removes inorganic salts efficiently .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- IR Spectroscopy: Confirm the azide group (N₃) via a strong absorption band near 2100–2150 cm⁻¹. The ester carbonyl (C=O) appears at ~1700–1750 cm⁻¹ .

- NMR Spectroscopy:

- ¹H NMR: Look for aromatic protons in the pyridine ring (δ 7.5–9.0 ppm) and the methyl ester singlet (δ ~3.9 ppm).

- ¹³C NMR: The ester carbonyl carbon resonates at δ ~165–170 ppm.

- Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should match the molecular weight (C₈H₆N₄O₂: 206.06 g/mol). Fragmentation patterns should confirm the azide and ester functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling predictions for this compound?

Methodological Answer: Discrepancies often arise in bond lengths or angles. A systematic approach includes:

Refinement Checks: Use SHELXL for small-molecule refinement to ensure proper handling of thermal parameters and hydrogen atom placement .

Hydrogen Bonding Analysis: Apply graph set analysis (e.g., Etter’s rules) to validate intermolecular interactions. For example, N–H···O or C–H···N bonds in the crystal lattice should align with computational hydrogen-bonding maps .

DFT Cross-Validation: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries. Deviations >0.05 Å may indicate refinement errors or dynamic effects .

Q. What strategies are effective in analyzing hydrogen-bonding networks in this compound crystals, and how do these patterns influence molecular packing?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds using descriptors like D, S, C, or R (e.g., a dimeric R₂²(8) motif). Tools like Mercury or CrystalExplorer automate this analysis .

- ORTEP Visualization: Use ORTEP-3 to generate thermal ellipsoid plots, highlighting anisotropic displacement parameters that may affect hydrogen-bond geometry .

- Packing Diagrams: Identify π-π stacking (common in pyridine derivatives) and azide dipole interactions. These forces often dictate crystal symmetry (e.g., monoclinic vs. triclinic) and stability .

Q. How can researchers optimize experimental phasing for this compound in crystallography, particularly with low-resolution data?

Methodological Answer:

- Heavy-Atom Derivatives: Introduce halogens (e.g., bromine) via substitution to enhance anomalous scattering.

- SHELXC/D/E Pipeline: Use SHELXC for data scaling, SHELXD for substructure determination, and SHELXE for phase extension. For small molecules, direct methods (e.g., intrinsic phasing in SHELXT) often suffice .

- Twinned Data Handling: For twinned crystals (common with azides), use the HKLF5 format in SHELXL and refine twin laws (e.g., two-domain pseudo-merohedral twinning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.